molecular formula C8H12N2O4 B1476407 1-(Acetylglycyl)azetidine-3-carboxylic acid CAS No. 2098066-62-5

1-(Acetylglycyl)azetidine-3-carboxylic acid

Cat. No.: B1476407
CAS No.: 2098066-62-5
M. Wt: 200.19 g/mol
InChI Key: CRRHZWAIMRLLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Acetylglycyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Acetylglycyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker, which is used in the synthesis of proteolysis-targeting chimeras (PROTACs) . These interactions are crucial for the compound’s function in targeted drug delivery and protein degradation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a linker in ADCs and PROTACs allows it to facilitate the targeted delivery of cytotoxic agents to specific cells, leading to cell death in cancer cells . Additionally, it can modulate gene expression by promoting the degradation of target proteins through the ubiquitin-proteasome system .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity and promoting the ubiquitination and subsequent degradation of the target protein . This mechanism is essential for its role in targeted protein degradation and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s ability to degrade target proteins has been maintained over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and damage to healthy cells . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. As a PROTAC linker, it facilitates the ubiquitination and degradation of target proteins, which can affect metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its function in targeted protein degradation and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its ability to degrade target proteins and exert therapeutic effects . Identifying these subcellular localization mechanisms is essential for understanding the compound’s mode of action and optimizing its use in therapeutic applications.

Properties

IUPAC Name

1-(2-acetamidoacetyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-5(11)9-2-7(12)10-3-6(4-10)8(13)14/h6H,2-4H2,1H3,(H,9,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHZWAIMRLLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.